molecular formula C13H11Cl2O2P B14255020 [4-(Benzyloxy)phenyl]phosphonic dichloride CAS No. 391642-67-4

[4-(Benzyloxy)phenyl]phosphonic dichloride

Cat. No.: B14255020
CAS No.: 391642-67-4
M. Wt: 301.10 g/mol
InChI Key: RAKGIADMBQZZMA-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)phenyl]phosphonic dichloride is an organophosphorus compound known for its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphonic dichloride group attached to a benzyl-substituted phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)phenyl]phosphonic dichloride typically involves the reaction of 4-(benzyloxy)phenol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:

4-(Benzyloxy)phenol+PCl3[4-(Benzyloxy)phenyl]phosphonic dichloride+HCl\text{4-(Benzyloxy)phenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 4-(Benzyloxy)phenol+PCl3​→[4-(Benzyloxy)phenyl]phosphonic dichloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The dichloride groups can be substituted with nucleophiles such as alcohols, amines, or thiols to form phosphonate esters, amides, or thiophosphonates.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form [4-(Benzyloxy)phenyl]phosphonic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride

Major Products Formed

    Phosphonate Esters: Formed by reaction with alcohols

    Phosphonic Amides: Formed by reaction with amines

    Thiophosphonates: Formed by reaction with thiols

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzyloxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of phosphonate esters and other organophosphorus compounds. It serves as a building block in the preparation of flame retardants, plasticizers, and stabilizers.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of phosphonate-based drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)phenyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters, amides, or thiophosphonates. The phosphonic dichloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylphosphonic dichloride
  • Diphenylphosphinic chloride
  • Dichlorophenylphosphine oxide

Uniqueness

[4-(Benzyloxy)phenyl]phosphonic dichloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides

Properties

CAS No.

391642-67-4

Molecular Formula

C13H11Cl2O2P

Molecular Weight

301.10 g/mol

IUPAC Name

1-dichlorophosphoryl-4-phenylmethoxybenzene

InChI

InChI=1S/C13H11Cl2O2P/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

RAKGIADMBQZZMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)P(=O)(Cl)Cl

Origin of Product

United States

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